3-Oxa-6-azabicyclo[3.2.1]octan-7-one
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Overview
Description
3-Oxa-6-azabicyclo[3.2.1]octan-7-one is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with 6-oxabicyclo[3.2.1]oct-3-en-7-one, which undergoes a series of reactions including ring-opening with amines to form amides, followed by reduction with lithium aluminium hydride to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to optimize production .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-6-azabicyclo[3.2.1]octan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, often using reagents like lithium aluminium hydride, can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride or sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminium hydride typically yields amino alcohols .
Scientific Research Applications
3-Oxa-6-azabicyclo[3.2.1]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids, known for their biological activities.
Uniqueness
3-Oxa-6-azabicyclo[3.2.1]octan-7-one is unique due to the presence of both oxygen and nitrogen in its bicyclic structure, which imparts distinct chemical and biological properties. This dual heteroatom system makes it a versatile scaffold for various applications in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-oxa-6-azabicyclo[3.2.1]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-4-1-5(7-6)3-9-2-4/h4-5H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYLSZKCXQYNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782361-57-2 |
Source
|
Record name | 3-oxa-6-azabicyclo[3.2.1]octan-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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